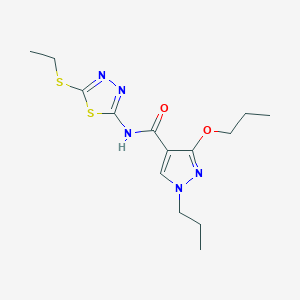![molecular formula C11H15N5O4 B2799820 2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid CAS No. 2191402-74-9](/img/structure/B2799820.png)
2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. Unfortunately, specific information on the synthesis of “2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid” is not available in the literature .Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and potential uses. Unfortunately, specific information on the chemical reactions of “2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid” is not available in the literature .Applications De Recherche Scientifique
Crystallographic Studies
The compound 2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid has been utilized in crystallographic studies to understand molecular structures and interactions. For instance, a related compound, 6-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)hexanoic acid, was synthesized and its crystalline structure analyzed to understand hydrogen bonding and molecular layer formation (Carvalho, Emmerling, & Schneider, 2007).
Synthesis and Characterization of Complexes
In the field of chemistry, this compound and its derivatives are used to synthesize and characterize various metal complexes. A study involving the synthesis and characterization of Platinum(II) and Palladium(II) complexes with related dithiocarbamates and amines has been conducted, providing insights into the properties of these complexes (Faraglia et al., 2001).
Antimicrobial Activities
Compounds similar to 2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid have been synthesized and their antimicrobial activities evaluated. A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for example, showed promising results against Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).
Agricultural Applications
Research has also been conducted on the use of related compounds in agriculture. For instance, studies on the environmental behavior and dissipation of 2,4-Dichlorophenoxyacetic acid, a compound structurally similar to 2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid, have provided insights into its use as an agricultural herbicide (Wilson, Geronimo, & Armbruster, 1997).
Pharmacological Research
In the pharmacological domain, similar compounds have been studied for their potential as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase, demonstrating significant therapeutic potential in various animal models (Laufer, Tries, Augustin, & Dannhardt, 1994).
Material Science
The compound's derivatives have been investigated in material science for developing metal–organic frameworks. These frameworks have potential applications in areas such as luminescence and thermostability (Sun et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[8-(ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-12-10-13-8-7(16(10)5-6(17)18)9(19)15(3)11(20)14(8)2/h4-5H2,1-3H3,(H,12,13)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQUZKHMIOYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)

![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)



![8-(azepan-1-ylsulfonyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2799749.png)
![Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2799750.png)
![4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2799753.png)

![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799758.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2799760.png)